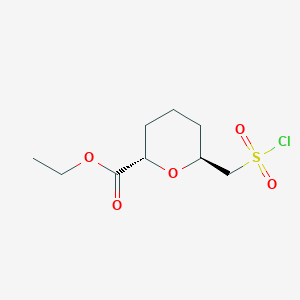
Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate, also known as ESC, is a chemical compound that has been widely used in scientific research for its unique properties. ESC is a chiral building block that can be used for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophiles to form covalent bonds. This reaction can lead to the formation of various compounds with different properties.
Biochemical and Physiological Effects
This compound has been shown to have no significant biochemical or physiological effects in laboratory experiments. However, it is important to note that this compound should be handled with care due to its potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate in lab experiments is its high purity, which can be easily achieved through simple purification methods. In addition, this compound is a chiral building block that can be used to synthesize various compounds with different properties. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate in scientific research. One future direction is the synthesis of new pharmaceuticals and agrochemicals using this compound as a chiral building block. Another future direction is the development of new materials using this compound as a precursor. Finally, the use of this compound in catalysis and asymmetric synthesis is also an area of future research.
Métodos De Síntesis
Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate can be synthesized through a multi-step process that involves the reaction of ethyl acetoacetate with chlorosulfonyl isocyanate, followed by hydrolysis and decarboxylation. The yield of the synthesis method is relatively high, and the purity of the product can be easily achieved through simple purification methods.
Aplicaciones Científicas De Investigación
Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate has been widely used in scientific research as a chiral building block for the synthesis of various compounds. This compound has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-inflammatory drugs. This compound has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, this compound has been used in the synthesis of materials, such as polymers and liquid crystals.
Propiedades
IUPAC Name |
ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO5S/c1-2-14-9(11)8-5-3-4-7(15-8)6-16(10,12)13/h7-8H,2-6H2,1H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZFWQUBRKNELK-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(O1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@H](O1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,3-Dimethyl-2-bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride](/img/structure/B2898772.png)



![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2898777.png)

![Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate](/img/structure/B2898781.png)
![2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2898782.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid](/img/structure/B2898785.png)

![7-(cyclopropylamino)-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2898788.png)

![(2E)-N-{[2,4'-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2898794.png)
![(S)-tert-butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B2898795.png)